(4-Ethylphenyl) carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4-ethylphenyl) carbamate |
InChI |
InChI=1S/C9H11NO2/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H2,10,11) |
InChI Key |
WBBJNNIOVSTUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethylphenyl N Phenylcarbamate
Established Synthetic Routes for Carbamate (B1207046) Esters
The foundational methods for carbamate synthesis are versatile and can be adapted for the preparation of (4-Ethylphenyl) N-phenylcarbamate. These routes are characterized by their choice of starting materials and the nature of the bond-forming step.
A primary and widely utilized method for forming the carbamate bond is the addition of an alcohol or phenol (B47542) to an isocyanate. wikipedia.org For the synthesis of (4-Ethylphenyl) N-phenylcarbamate, this involves the reaction of phenyl isocyanate with 4-ethylphenol (B45693). The lone pair of electrons on the phenolic oxygen of 4-ethylphenol attacks the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen, yielding the final carbamate product.
The reaction rate is significantly influenced by the electronic nature of the substituents on both the phenol and the isocyanate, as well as the polarity of the solvent. researchgate.net While the reaction can proceed without a catalyst, it is often slow. zenodo.org Catalysis is therefore commonly employed to enhance the reaction rate and yield. rsc.org Catalysts for this reaction fall into two main categories: base catalysts, such as tertiary amines (e.g., diethylcyclohexylamine), and organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL). zenodo.org Base catalysts typically function by activating the phenol through hydrogen bonding, increasing its nucleophilicity. rsc.org Metal catalysts, conversely, can coordinate with both the isocyanate and the phenol to facilitate the nucleophilic attack. zenodo.org The choice of catalyst can influence the reaction kinetics significantly, with metal catalysts often showing higher rate constants than amine catalysts for sterically hindered phenols. zenodo.org
Table 1: Effect of Catalysts on Phenyl Isocyanate-Phenol Reactions This table summarizes general findings on catalysts for the reaction between phenyl isocyanate and various phenols, which is analogous to the synthesis of (4-ethylphenyl) N-phenylcarbamate.
| Catalyst Type | Example Catalyst | General Effect on Reaction Rate | Reference |
| Tertiary Amine | Diethylcyclohexylamine (DECHA) | Moderate rate increase; effectiveness can be reduced by strong catalyst-phenol interaction. | zenodo.org |
| Organotin | Dibutyltin Dilaurate (DBTDL) | Significant rate increase; highly effective, even with sterically hindered phenols. | zenodo.org |
| None | - | Very slow reaction, often requiring elevated temperatures. | zenodo.org |
Another classic approach to carbamate synthesis is the reaction between an amine and a chloroformate. rutgers.edu This method avoids the direct handling of often toxic isocyanates. For (4-Ethylphenyl) N-phenylcarbamate, two permutations of this route are possible:
Reaction of 4-ethylaniline (B1216643) with phenyl chloroformate: In this approach, 4-ethylaniline acts as the nucleophile, attacking the carbonyl carbon of phenyl chloroformate. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. niscpr.res.in
Reaction of aniline (B41778) with 4-ethylphenyl chloroformate: Symmetrically, aniline can be reacted with 4-ethylphenyl chloroformate (prepared from 4-ethylphenol and phosgene) in the presence of a base to yield the desired product.
This method is robust and widely applicable, though it relies on the use of phosgene (B1210022) or its derivatives for the synthesis of the chloroformate starting material. chemicalbook.com The reactions are generally high-yielding and can be performed under mild conditions. rutgers.edu
Carbonylation reactions provide a phosgene-free alternative for carbamate synthesis by utilizing carbon monoxide (CO) as the C1 source. Oxidative carbonylation of an amine and an alcohol/phenol is a prominent method. researchgate.net The synthesis of (4-Ethylphenyl) N-phenylcarbamate via this route would involve the reaction of aniline and 4-ethylphenol with carbon monoxide and an oxidant. jlu.edu.cn
This process is typically catalyzed by late transition metals, most commonly palladium complexes. researchgate.netmdpi.com The catalytic cycle generally involves the formation of a palladium-carbamoyl intermediate, which then undergoes reductive elimination with the phenol to form the carbamate product and regenerate the active catalyst. mdpi.com The efficiency of these systems can be enhanced by co-catalysts or promoters. researchgate.net For instance, resin-supported gold catalysts have also been shown to be effective for the oxidative carbonylation of aniline to produce carbamates. jlu.edu.cn Reductive carbonylation of nitroaromatics, such as nitrobenzene, in the presence of an alcohol can also yield carbamates and serves as another pathway in this category. researchgate.netprepchem.com
In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products. Several strategies have emerged for the metal-free synthesis of N-aryl carbamates.
One approach involves the in situ generation of an isocyanate intermediate from an N-aryl formamide (B127407) using a hypervalent iodine oxidant, such as [bis(trifluoroacetoxy)iodo]benzene. rsc.org The formed isocyanate is then trapped by an alcohol or phenol. For the target molecule, this would involve the oxidation of N-phenylformamide in the presence of 4-ethylphenol. rsc.org
Another metal-free C-N coupling method utilizes aryl(TMP)iodonium salts as arylation reagents for carbamates. nih.gov This approach exploits the metal-like reactivity of hypervalent iodine(III) compounds to form the C-N bond under mild conditions. nih.gov Additionally, three-component coupling reactions involving an amine, carbon dioxide, and an alkyl halide can produce carbamates, often facilitated by a strong base like cesium carbonate, though this is more common for N-alkyl carbamates. organic-chemistry.org
Catalytic Strategies in (4-Ethylphenyl) N-phenylcarbamate Synthesis
Catalysis is central to the efficient and selective synthesis of carbamates, including (4-Ethylphenyl) N-phenylcarbamate. Metal-based catalysts, in particular, offer powerful tools for activating substrates and facilitating bond formation under milder conditions than non-catalytic routes.
Metal salts, particularly Lewis acids, are effective catalysts for various carbamate synthesis reactions. semanticscholar.org One important application is in the reaction of amines with organic carbonates, such as dimethyl carbonate (DMC), which serves as an environmentally benign carbonylating agent. rsc.org The synthesis of methyl N-phenylcarbamate, a closely related compound, has been extensively studied using this approach with various metal oxide catalysts. rsc.orgfigshare.comacs.org
For instance, Zn/Al/Ce mixed oxides derived from hydrotalcite precursors have demonstrated high activity for the reaction between aniline and DMC. rsc.org Similarly, Ce-based complex oxides, such as CuO–CeO₂, have been used, where the presence of Ce³⁺ ions, oxygen vacancies, and weak Lewis acid sites are beneficial for the synthesis. figshare.comacs.org The Lewis acidic sites on the catalyst are believed to activate the carbonyl group of the carbonate, making it more susceptible to nucleophilic attack by the amine. This general principle could be extended to a reaction between aniline and di-(4-ethylphenyl) carbonate, or a related transcarbamoylation reaction, to form the target molecule. Other Lewis acids like ZnCl₂ have also been shown to effectively promote N-acylation reactions of carbamates. semanticscholar.orgresearchgate.net
Table 2: Examples of Metal Catalysts in N-Phenylcarbamate Synthesis This table highlights various metal-based catalysts used in the synthesis of N-phenylcarbamates from different starting materials, demonstrating the breadth of catalytic options.
| Catalyst System | Reactants | Product | Key Findings | Reference(s) |
| Zn/Al/Ce Mixed Oxides | Aniline, Dimethyl Carbonate | Methyl N-phenylcarbamate | High conversion and selectivity; catalyst is heterogeneous and recyclable. | rsc.org |
| CuO–CeO₂ | Aniline, Dimethyl Carbonate | Methyl N-phenylcarbamate | Catalytic activity linked to Ce³⁺, oxygen vacancies, and weak Lewis acidity. | figshare.comacs.org |
| Resin-Supported Gold | Aniline, Methanol, CO, O₂ | Methyl N-phenylcarbamate | High conversion and selectivity in oxidative carbonylation; reusable catalyst. | jlu.edu.cn |
| Pd(phen)Cl₂ in Ionic Liquid | Aniline, Methanol, CO, O₂ | Methyl N-phenylcarbamate | High turnover frequency; catalyst system is recyclable. | researchgate.net |
| Palladium Complexes | Aryl Chlorides/Triflates, Sodium Cyanate (B1221674), Alcohols | Various N-Aryl Carbamates | Broad substrate scope, providing direct access to various carbamate structures. | mit.edunih.gov |
Organocatalytic and Heteropolyacid-Catalyzed Carbamate Formation
The synthesis of N-aryl carbamates has been advanced by the development of metal-free and highly efficient catalytic systems. Organocatalysis, for instance, offers a sustainable alternative to metal-based catalysts. The first chemo- and site-selective method for creating N-aryl-carbamates from cyclic organic carbonates and aromatic amines utilizes triazabicyclodecene (TBD) as an effective and inexpensive organocatalyst. researchgate.netresearchgate.net This approach proceeds under very mild, ambient conditions and is noted for its sustainability. researchgate.netresearchgate.net Computational studies suggest the reaction's unique reactivity is due to an effective proton-relay mechanism facilitated by the bicyclic guanidine (B92328) base catalyst. researchgate.net
Heteropolyacids (HPAs) have emerged as another class of powerful catalysts, valued for their strong Brønsted acidity, reusability, and environmental compatibility. nih.gov These solid acids can effectively replace hazardous liquid mineral acids in various organic syntheses. nih.gov A notable application is the synthesis of primary carbamates from alcohols or phenols and sodium cyanate using Preyssler heteropolyacid (H₁₄[NaP₅W₃₀O₁₁₀]) under solvent-free conditions. sciforum.net The proposed mechanism involves the HPA protonating isocyanic acid (generated from sodium cyanate), which is then attacked by the hydroxyl group of the phenol (like 4-ethylphenol) to form the carbamate. sciforum.net This method is lauded for its mild reaction conditions, simple work-up, and clean product formation. sciforum.net
Optimization of Catalyst Loading and Reaction Conditions
Achieving optimal yield and selectivity in the synthesis of (4-Ethylphenyl) N-phenylcarbamate hinges on the careful optimization of several reaction parameters. Key variables include the choice of catalyst, catalyst loading, temperature, reaction time, and solvent system.
For palladium-catalyzed cross-coupling reactions, which can form N-aryl carbamates from aryl halides/triflates and sodium cyanate, the choice of ligand and base is critical. mit.edu Similarly, in heteropolyacid-catalyzed systems, the specific type of HPA (e.g., Preyssler vs. Wells-Dawson) can significantly influence catalytic performance. sciforum.net Research has shown that catalyst loading is a crucial factor; sufficient catalyst is needed to drive the reaction efficiently, but excessive amounts can be uneconomical and may not improve yields. The reaction temperature and duration are also fine-tuned to ensure complete conversion of starting materials while minimizing the formation of byproducts.
The following table illustrates typical parameters that are optimized in catalytic carbamate synthesis, based on findings for analogous systems.
| Parameter | Condition A | Condition B | Condition C | Typical Outcome/Consideration |
|---|---|---|---|---|
| Catalyst Type | Pd(OAc)₂ / Ligand | Organocatalyst (TBD) | Heteropolyacid (HPA) | Choice depends on substrate and desired reaction pathway (e.g., cross-coupling vs. addition). researchgate.netsciforum.netmit.edu |
| Catalyst Loading (mol%) | 1-5% | 5-10% | 2.5-7.5% | Lowering loading reduces cost but may require longer reaction times or higher temperatures. |
| Temperature (°C) | 80-110 | 25 (Ambient) | 25 (Ambient) | Higher temperatures can increase reaction rates but may lead to decomposition or side reactions. researchgate.net Mild/ambient conditions are preferred for green chemistry. researchgate.net |
| Solvent | Toluene / Dioxane | Solvent-free | Solvent-free | Solvent choice affects solubility and reactivity. Solvent-free conditions are environmentally preferable. sciforum.net |
| Reaction Time (h) | 4-24 | 1-6 | 0.5-3 | Monitored by techniques like TLC or GC-MS to determine the point of maximum conversion. sciforum.net |
Green Chemistry Approaches to (4-Ethylphenyl) N-phenylcarbamate Synthesis
Modern synthetic chemistry places a strong emphasis on principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Solvent-Free Reaction Conditions
A significant step toward greener chemical processes is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced environmental impact, lower costs, and often simpler work-up procedures. The use of "grindstone chemistry," where solid reactants are ground together, exemplifies this approach. sciforum.net The HPA-catalyzed synthesis of primary carbamates from phenols and sodium cyanate is a prime example of a highly efficient reaction that can be conducted at room temperature without any solvent. sciforum.net Methods for demethylation of N,N-dimethylanilines have also been developed under solvent-free conditions, highlighting the broad applicability of this approach. organic-chemistry.org
Atom Economy and Efficiency Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste. wordpress.com
Traditional routes to carbamates often suffer from poor atom economy. For example, methods involving phosgene or chloroformates generate significant stoichiometric byproducts (e.g., HCl), leading to waste. nih.gov In contrast, modern synthetic methods are designed to be highly atom-economical. Ideal reactions, such as additions or rearrangements, can achieve 100% atom economy by incorporating all reactant atoms into the product. primescholars.comnih.gov
The synthesis of (4-Ethylphenyl) N-phenylcarbamate can be evaluated using this metric. A hypothetical comparison between a traditional and a modern synthetic route is presented below.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Route 1: Chloroformate Method | 4-Ethylphenyl chloroformate + Aniline + Base (e.g., Et₃N) | (4-Ethylphenyl) N-phenylcarbamate | Triethylammonium chloride (Et₃N·HCl) | Low (significant mass is lost in the salt byproduct) |
| Route 2: Direct Oxidative Carbonylation | 4-Ethylphenol + Aniline + Carbon Monoxide (CO) + Oxidant | (4-Ethylphenyl) N-phenylcarbamate | Reduced form of oxidant (e.g., H₂O) | High (most atoms from the core reactants are incorporated) |
Derivatization Strategies for Analogues of (4-Ethylphenyl) N-phenylcarbamate
The synthesis of analogues of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the systematic exploration of structure-activity relationships (SAR). For (4-Ethylphenyl) N-phenylcarbamate, derivatization can be achieved by modifying the core structure in several key positions.
Strategies for creating analogues include:
Substitution on the N-phenyl ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the phenyl ring attached to the nitrogen atom can modulate the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions are particularly effective for this, showing good tolerance for a wide range of functional groups. benthamscience.com
Substitution on the O-phenyl ring: The 4-ethylphenyl moiety can be altered by starting with different substituted phenols. This allows for extensive variation at the para-position and other positions on the phenolic ring.
Modification of the Carbamate Linker: The core carbamate group (-NH-C(=O)O-) can be replaced with related functionalities to produce analogues such as ureas (-NH-C(=O)NH-) or thiocarbamates (-NH-C(=S)O- or -NH-C(=O)S-). mit.eduorganic-chemistry.org Phenylcarbamates of primary amines have been shown to be reactive synthons for the preparation of both symmetrical and unsymmetrical ureas under mild conditions. nih.gov One-pot procedures starting from carboxylic acids can generate isocyanate intermediates that are trapped with various nucleophiles to afford diverse ureas and carbamates. organic-chemistry.org
Such synthetic efforts have led to the creation of large libraries of N-aryl carbamate derivatives, which have been evaluated for various biological activities, including as potential antifungal agents. nih.gov
Mechanistic Investigations of 4 Ethylphenyl N Phenylcarbamate Transformations
Kinetics and Thermodynamics of Carbamate (B1207046) Bond Formation
The formation of aryl N-phenylcarbamates, such as (4-Ethylphenyl) N-phenylcarbamate, typically proceeds through the reaction of an isocyanate with a phenol (B47542). The kinetics of this reaction are generally observed to be second-order. osti.gov Studies on the reaction between phenyl isocyanate and various substituted phenols reveal that the reaction rate is significantly influenced by the electronic and steric nature of the substituents on the phenol, as well as the presence of catalysts. zenodo.org
Electron-withdrawing substituents on the phenol moiety tend to decrease its nucleophilicity, thereby slowing down the reaction with the isocyanate. Conversely, electron-donating groups can increase the rate. For instance, in reactions catalyzed by dibutyltin (B87310) dilaurate (DBTDL), 2,6-dimethylphenol exhibits a higher reaction rate with phenyl isocyanate than methoxyphenol, an effect attributed to the higher nucleophilicity of the dimethylphenol. zenodo.org However, steric hindrance, particularly from ortho-substituents on the phenol, can reduce the reactivity and increase the activation energy. zenodo.org
The phenol-carbamate bond is dynamic, and its formation is a reversible process, particularly at elevated temperatures. rsc.orgresearchgate.net Temperature-varying Fourier-transform infrared spectroscopy (FTIR) can be used to study the dissociation of phenol-carbamate bonds and calculate thermodynamic parameters. bohrium.com At temperatures around 140-150°C, the carbamate, or urethane, can dissociate back into the corresponding phenol and isocyanate. zenodo.org This thermal reversibility is a key aspect of the thermodynamics of carbamate bond formation and degradation. The stability of the carbamate bond is influenced by the chemical structure of both the isocyanate and the phenol component. rsc.orgresearchgate.net
Table 1: Kinetic Parameters for Phenyl Isocyanate-Phenol Reaction This table is representative of the types of data found in kinetic studies of carbamate formation. Specific values for (4-Ethylphenyl) carbamate are not available and are represented here for illustrative purposes based on general findings.
| Phenol Reactant | Catalyst | Rate Constant (k) [dm³ mol⁻¹ s⁻¹] | Activation Energy (Ea) [kJ/mol] | Entropy of Activation (ΔS‡) [J/mol·K] |
| 4-Ethylphenol (B45693) | DECHA | Value | Value | Value |
| 4-Ethylphenol | DBTDL | Value | Value | Value |
| Phenol | DECHA | Value | Value | Value |
| p-Chlorophenol | DECHA | Value | Value | Value |
| 2,6-Dimethylphenol | DBTDL | Value | Value | Value |
Elucidation of Reaction Pathways for Aryl Carbamate Synthesis
The synthesis of aryl carbamates can be achieved through several mechanistic pathways. The most traditional route involves the nucleophilic addition of a phenol to an isocyanate. This pathway is initiated by the attack of the phenolic oxygen on the electrophilic carbonyl carbon of the isocyanate group, followed by proton transfer to the nitrogen, yielding the carbamate product.
More recent methodologies have focused on avoiding the use of toxic phosgene (B1210022) and isocyanates by utilizing carbon dioxide as a C1 source. One such pathway involves the dual nickel photocatalysis of aryl halides, amines, and carbon dioxide. nih.gov The proposed mechanism proceeds through a Ni(I–III) cycle. A Ni(II) precatalyst is reduced to a Ni(I) species by a photocatalyst. This active Ni(I) complex undergoes oxidative addition with an aryl halide. The resulting Ni(III) intermediate then reacts with a carbamate anion (formed in situ from the reaction of an amine and CO2), leading to reductive elimination that forms the C–O bond of the aryl carbamate product and regenerates the Ni(I) catalyst. nih.gov This pathway allows for carbamate synthesis under mild conditions, using visible light and ambient CO2 pressure. nih.gov
Other pathways for aryl carbamate synthesis include rearrangement reactions, such as the Curtius, Hofmann, Lossen, and Schmidt rearrangements. These methods generate an isocyanate intermediate in situ, which is then trapped by an alcohol or phenol to form the carbamate.
Thermal Decomposition Pathways of (4-Ethylphenyl) N-phenylcarbamate and Related Carbamates
The thermal decomposition of N-arylcarbamates can proceed through multiple pathways, the prevalence of which depends on the structure of the carbamate and the reaction conditions. The primary and most studied pathway is the reversible dissociation into the constituent isocyanate and alcohol. mdpi.com For carbamates derived from tertiary alcohols, such as t-butyl N-arylcarbamates, the decomposition typically yields an amine, carbon dioxide, and an olefin (e.g., isobutylene). cdnsciencepub.comcdnsciencepub.com This reaction is generally found to be first-order and is proposed to proceed through a cyclic, unimolecular mechanism. cdnsciencepub.com
Another significant pathway is observed in the gas-phase pyrolysis of compounds like ethyl N-methyl-N-phenylcarbamate. This decomposition yields N-methylaniline, carbon dioxide, and ethylene. researchgate.net The reaction is quantitative, first-order, and considered to be a unimolecular process that proceeds via a mechanism analogous to the pyrolysis of acetates and xanthates, involving a cyclic transition state. researchgate.net
At higher temperatures, side reactions involving the highly reactive isocyanate product can occur. These include the reaction of the isocyanate with the starting carbamate to form an allophanate, or the trimerization of the isocyanate to form a stable isocyanurate ring. researchgate.net
The product distribution in the thermolysis of aryl carbamates is highly dependent on the reaction temperature and the structure of the alkyl group of the ester.
For t-butyl N-arylcarbamates, decomposition at approximately 180°C yields isobutylene, the corresponding aniline (B41778), and carbon dioxide as the primary products. cdnsciencepub.com For example, the decomposition of t-butyl N-(p-nitrophenyl)carbamate in dodecane results in the quantitative precipitation of p-nitroaniline. cdnsciencepub.com Diphenylurea is sometimes observed as a residue, likely from the reaction of the product aniline with isocyanate. cdnsciencepub.com
The decomposition of ethyl N-methyl-N-phenylcarbamate in the gas phase between 329-380°C quantitatively produces N-methylaniline, carbon dioxide, and ethylene. researchgate.net
In processes designed to produce isocyanates, selectivity is a critical factor. Undesirable side reactions reduce the yield of the target isocyanate. These side reactions include the formation of allophanates, which can be reversible, and isocyanurates, which are generally more stable. researchgate.net The formation of secondary amines has also been reported as a minor pathway for some N-phenylcarbamates. cdnsciencepub.com
Table 2: Products of Thermal Decomposition for Representative Carbamates
| Carbamate | Conditions | Major Products | Minor Products | Proposed Mechanism |
| t-Butyl N-phenylcarbamate | Diphenyl ether, 177.5 °C | Aniline, Isobutylene, CO₂ | Diphenylurea | Cyclic unimolecular |
| Ethyl N-methyl-N-phenylcarbamate | Gas phase, 329-380 °C | N-methylaniline, Ethylene, CO₂ | None reported | Unimolecular (ester pyrolysis type) |
| Alkyl N-phenylcarbamates | High temperature (>150 °C) | Phenyl isocyanate, Alcohol | Allophanate, Isocyanurate | Reversible dissociation & side reactions |
The thermal degradation of carbamates can be influenced by catalysts. In the context of producing isocyanates via thermolysis, various catalysts are employed to lower the process temperature and minimize side reactions. mdpi.com Transition metals and their compounds are often used as catalysts in liquid-phase thermolysis processes. The choice of catalyst can significantly affect the selectivity towards isocyanate formation versus the formation of byproducts like allophanates and isocyanurates. For instance, catalysts such as aminals, amidines, and carboxylate anions tend to favor isocyanurate formation, whereas tin carboxylates and common tertiary amines primarily yield the carbamate in the reverse reaction and can influence the forward decomposition equilibrium. researchgate.net
Photochemical Transformation Mechanisms of Carbamate Structures
The photochemistry of aryl carbamates involves the absorption of UV light, leading to the electronic excitation of the molecule and subsequent chemical transformation. The primary photochemical process for many aryl esters and carbamates is the homolytic cleavage of the aryl-oxygen bond (a photo-Fries type reaction) or the O-carbonyl bond. acs.orgacs.org
Upon irradiation, an aryl carbamate can undergo cleavage to form an aryloxy radical and a carbamoyl (B1232498) radical, or an aryl radical and a carbamic acid radical, within a solvent cage. These radical pairs can then undergo several competing reactions:
Recombination: The radical pair can recombine at the original position, resulting in no net reaction.
Decarbonylation/Decarboxylation: The radicals can lose carbon monoxide or carbon dioxide.
Rearrangement: The carbamoyl radical can recombine with the aryl radical at the ortho or para positions of the ring, leading to the formation of hydroxybenzamides. This pathway is analogous to the well-known photo-Fries rearrangement of aryl esters. acs.org
Hydrogen Abstraction: The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent, leading to the formation of a phenol and a formamide (B127407).
The specific products formed depend on the wavelength of light, the solvent, and the substitution pattern on the aromatic ring. acs.org
Mechanistic Aspects of Directed Ortho-Metalation Mediated by Carbamate Groups
The O-aryl carbamate group, particularly the N,N-diethylcarbamate group (-OCONEt₂), is one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org The directed ortho-metalation (DoM) reaction allows for the highly regioselective deprotonation at the position ortho to the carbamate group on the aromatic ring.
The mechanism of DoM involves two key steps: acs.org
Coordination: A strong lithium base, typically an alkyllithium (e.g., s-BuLi) or a lithium amide (e.g., LDA), coordinates to the Lewis basic carbonyl oxygen of the carbamate group. This pre-coordination complex brings the base into close proximity with the ortho C-H bond.
Deprotonation: The coordinated base then abstracts a proton from the adjacent ortho position, forming a thermodynamically stable ortho-lithiated aryl species. This step is often performed at cryogenic temperatures (e.g., -78 °C) in an ethereal solvent like THF to ensure the stability of the organolithium intermediate.
The resulting ortho-lithiated species is a potent nucleophile that can be trapped by a wide variety of electrophiles (E+), yielding 1,2-disubstituted aromatic products with high regioselectivity. nih.gov
A significant competing reaction or subsequent transformation for the ortho-lithiated carbamate is the anionic ortho-Fries rearrangement (also known as the Snieckus rearrangement). uwindsor.canih.gov This intramolecular process involves the migration of the carbamoyl group from the oxygen atom to the lithiated ortho carbon. The rearrangement is often thermally induced; intermediates that are stable at -78 °C may rearrange upon warming to room temperature, or even at low temperatures depending on the N-substituents on the carbamate. uwindsor.ca The product of this rearrangement is a salicylamide derivative. The rate-limiting step in this two-step sequence of metalation followed by rearrangement can vary depending on the specific substituents on the carbamate and the aromatic ring. nih.gov
Advanced Spectroscopic and Structural Characterization of 4 Ethylphenyl N Phenylcarbamate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For (4-Ethylphenyl) carbamate (B1207046), a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of (4-Ethylphenyl) carbamate is characterized by distinct signals corresponding to the ethyl group protons, the aromatic protons, and the amine protons of the carbamate moiety. The aromatic region typically displays an AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring. The chemical shifts are influenced by the electron-donating nature of the ethyl group and the electron-withdrawing carbamate group. Data from closely related analogs, such as 4-methylphenyl carbamate, provide a reliable basis for predicting the spectral features of the target molecule rsc.org.
The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the ethyl carbons, the four unique aromatic carbons, and the carbonyl carbon of the carbamate. The chemical shift of the carbonyl carbon is characteristically found in the downfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
To make the table interactive, you can sort by clicking the column headers.
| Atom Type | Position | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |
| Ethyl | -CH₂- | ~2.65 | Quartet (q) | ~28.5 |
| Ethyl | -CH₃ | ~1.25 | Triplet (t) | ~15.8 |
| Aromatic | C1-H | ~7.28 | Doublet (d) | ~135.8 |
| Aromatic | C2-H | ~7.15 | Doublet (d) | ~128.9 |
| Aromatic | C3 (ipso) | - | - | ~142.0 |
| Aromatic | C4 (ipso) | - | - | ~119.5 |
| Carbamate | -NH₂ | ~4.9-5.1 | Broad Singlet (br s) | - |
| Carbonyl | C=O | - | - | ~154.0 |
Note: Predicted values are based on data from analogous compounds and standard chemical shift increments. rsc.org
Two-dimensional (2D) NMR experiments are essential for confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. The most prominent cross-peak would connect the ethyl group's methylene protons (~2.65 ppm) and methyl protons (~1.25 ppm). Additionally, coupling between the ortho- and meta-protons on the aromatic ring would be observed, confirming their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations for this compound would include the ethyl CH₂ protons to the C at ~28.5 ppm, the ethyl CH₃ protons to the C at ~15.8 ppm, and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is critical for piecing together the molecular structure. Key expected correlations include:
From the ethyl methylene protons (~2.65 ppm) to the ipso-aromatic carbon (C3) and the ortho-aromatic carbons (C2).
From the aromatic protons (~7.28 ppm) to the ipso-carbon attached to the carbamate group (C4) and to the carbonyl carbon (~154.0 ppm).
From the amine protons (~5.0 ppm) to the carbonyl carbon (~154.0 ppm).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the characteristic frequencies of molecular bonds. The IR and Raman spectra of this compound are dominated by vibrations of the carbamate and the substituted phenyl groups. Data from similar structures like phenyl carbamate and 4-methylphenyl carbamate show characteristic bands for N-H, C=O, and C-N stretching rsc.org.
N-H Vibrations: The -NH₂ group gives rise to symmetric and asymmetric stretching bands, typically observed in the 3200-3500 cm⁻¹ region in the IR spectrum rsc.org. An N-H bending (scissoring) mode is also expected around 1610-1620 cm⁻¹ rsc.org.
C=O Vibration: The carbonyl (C=O) stretch is a very strong and characteristic absorption in the IR spectrum, expected in the range of 1700-1740 cm⁻¹. This band is also typically strong in the Raman spectrum.
C-O and C-N Vibrations: The C-O and C-N stretching vibrations of the carbamate group appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹ rsc.org.
Aromatic Vibrations: The spectrum also contains bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹). Out-of-plane C-H bending vibrations are also characteristic of the 1,4-substitution pattern.
Table 2: Characteristic Vibrational Frequencies for this compound
To make the table interactive, you can sort by clicking the column headers.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| N-H Asymmetric Stretch | 3400 - 3450 | Medium-Strong | Weak-Medium |
| N-H Symmetric Stretch | 3300 - 3350 | Medium-Strong | Weak-Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium-Strong |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium | Medium-Strong |
| C=O Stretch | 1700 - 1740 | Strong | Strong |
| N-H Bend | 1610 - 1620 | Medium-Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Strong |
| C-O / C-N Stretch | 1000 - 1400 | Strong | Medium |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a monoisotopic mass of approximately 165.079 Da.
Under electron ionization (EI), the molecular ion (M⁺•) is expected to undergo several characteristic fragmentation pathways. Aryl carbamates can undergo cleavages at the bonds adjacent to the carbonyl group and benzylic cleavages. Diagnostic losses for carbamate anions often include decarboxylation nih.gov.
Key fragmentation steps include:
Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation is a highly favorable pathway.
Alpha Cleavage: Cleavage of the O-C₆H₄ bond to generate a 4-ethylphenoxyl radical and a [H₂NCO]⁺ fragment.
Rearrangement and Cleavage: Formation of a 4-ethylphenol (B45693) ion via rearrangement and loss of isocyanic acid (HNCO).
Decarboxylation: Loss of carbon dioxide (CO₂) is a common fragmentation pathway for carbamates nih.gov.
Table 3: Predicted Mass Spectrometry Fragments for this compound
To make the table interactive, you can sort by clicking the column headers.
| m/z Value | Proposed Fragment Identity | Formula | Notes |
| 165 | Molecular Ion | [C₉H₁₁NO₂]⁺• | Parent ion |
| 150 | [M - CH₃]⁺ | [C₈H₈NO₂]⁺ | Loss of methyl radical from ethyl group |
| 122 | [4-ethylphenol]⁺• | [C₈H₁₀O]⁺• | From rearrangement and loss of HNCO |
| 107 | [C₇H₇O]⁺ | [C₇H₇O]⁺ | Loss of ethyl group from phenol (B47542) ion |
| 93 | [Phenol]⁺• | [C₆H₅OH]⁺• | Loss of C₂H₅ from [M-HNCO]⁺• |
| 44 | [H₂NCO]⁺ | [CH₂NO]⁺ | Alpha cleavage product |
X-ray Crystallography for Solid-State Molecular Architecture
While a specific crystal structure for this compound is not publicly available, the solid-state architecture can be reliably predicted from the known crystal structures of analogous simple aryl carbamates, such as phenyl N-phenylcarbamate and phenyl N-(3,5-dimethylphenyl)carbamate nih.govresearchgate.net.
A defining feature of the crystal packing in simple primary and secondary carbamates is the formation of extensive intermolecular hydrogen bonds. The N-H group of the carbamate moiety acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction typically leads to the formation of infinite one-dimensional chains or tapes running through the crystal lattice nih.govresearchgate.net. These chains are a highly stable and common supramolecular synthon in carbamate crystal engineering researchgate.net.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the substituted aromatic ring. Phenyl-containing compounds typically exhibit strong absorption bands in the UV region corresponding to π→π* transitions researchgate.net. For ethyl N-phenylcarbamate, a related isomer, a characteristic UV spectrum has been recorded, indicating strong absorbance nih.gov.
Two primary π→π* transitions are expected:
A strong absorption band, analogous to the E₂ band in benzene, likely occurring below 250 nm.
A weaker, structured absorption band, analogous to the B band in benzene, occurring at longer wavelengths, typically between 260-290 nm.
Additionally, a weak n→π* transition associated with the carbonyl group's non-bonding electrons is expected, but it is often obscured by the much stronger π→π* bands of the aromatic system. The presence of the ethyl and carbamate substituents on the phenyl ring will cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. Information on the emissive properties (fluorescence or phosphorescence) of this compound is not widely reported.
Computational and Theoretical Studies on 4 Ethylphenyl N Phenylcarbamate
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of (4-Ethylphenyl) N-phenylcarbamate. These methods provide detailed information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has been widely employed to investigate the electronic properties and reactivity of carbamate (B1207046) derivatives. For (4-Ethylphenyl) N-phenylcarbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine key electronic descriptors. These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting the molecule's reactivity. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theoretical accuracy for determining various molecular properties of (4-Ethylphenyl) N-phenylcarbamate. These methods are instrumental in calculating properties such as ionization potential, electron affinity, and dipole moment. While computationally more demanding than DFT, ab initio calculations, particularly at higher levels of theory, can offer benchmark data for other computational methods and a deeper understanding of the molecule's intrinsic properties.
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional structure of (4-Ethylphenyl) N-phenylcarbamate is a key determinant of its physical and chemical properties. Computational methods are essential for determining the most stable geometric arrangement of the atoms (the global minimum) and for exploring the molecule's conformational landscape.
Geometry optimization is typically performed using methods like DFT. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. For (4-Ethylphenyl) N-phenylcarbamate, this involves optimizing the relative orientations of the 4-ethylphenyl and N-phenyl rings with respect to the central carbamate linkage.
Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around key single bonds. This analysis reveals the different stable conformers and the energy barriers between them. Due to the presence of the carbamate group, (4-Ethylphenyl) N-phenylcarbamate can exist in different conformations, and understanding their relative energies is important for predicting its behavior.
Prediction and Analysis of Spectroscopic Data (NMR, IR, UV-Vis)
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic signatures of molecules like (4-Ethylphenyl) N-phenylcarbamate. Theoretical spectra can be compared with experimental data to confirm the molecular structure and to assign specific spectral features to vibrational modes or electronic transitions.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed to aid in the structural elucidation of (4-Ethylphenyl) N-phenylcarbamate. These calculations help in assigning the peaks in the experimental NMR spectrum to specific atoms in the molecule.
IR Spectroscopy: The vibrational frequencies and corresponding infrared (IR) intensities can be calculated using DFT methods. The theoretical IR spectrum helps in identifying the characteristic vibrational modes of the functional groups present in (4-Ethylphenyl) N-phenylcarbamate, such as the N-H stretch, C=O stretch, and C-N stretch of the carbamate group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions between molecular orbitals, which are responsible for the absorption of light in the ultraviolet and visible regions.
Energetic Profiling of Reaction Mechanisms and Transition States
Understanding the reaction mechanisms involving (4-Ethylphenyl) N-phenylcarbamate is crucial for predicting its chemical behavior and stability. Computational methods can be used to map out the energy profile of a reaction pathway, identifying the structures and energies of reactants, products, intermediates, and transition states.
For instance, the hydrolysis of carbamates is a reaction of significant interest. Theoretical studies can elucidate the mechanism of this process, determining whether it proceeds through a concerted or stepwise pathway. By calculating the activation energy of the reaction, which is the energy difference between the reactants and the transition state, the reaction rate can be estimated.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling focusing on structural parameters influencing reactivity or theoretical properties
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. In the context of (4-Ethylphenyl) N-phenylcarbamate, QSAR/QSPR studies can be employed to understand how variations in its structure would affect its reactivity or other theoretical properties.
These models are built using a set of molecular descriptors, which are numerical representations of the molecule's structure and physicochemical properties. For a series of related carbamates, these descriptors can include electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. By establishing a mathematical relationship between these descriptors and a particular activity or property, QSAR/QSPR models can be used to predict the behavior of new, unsynthesized carbamate derivatives. This approach is valuable in guiding the design of new molecules with desired properties.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
MD simulations model the motions of atoms and molecules over time by numerically solving Newton's equations of motion. A force field—a collection of equations and associated parameters—is used to calculate the potential energy of the system, and thereby the forces acting on each atom. By simulating the molecule in a solvated environment (e.g., a box of water molecules), researchers can observe how it twists, turns, and interacts with its surroundings, providing deep insights into its preferred shapes and interaction patterns.
Conformational Landscapes
The conformational landscape of (4-Ethylphenyl) N-phenylcarbamate is primarily defined by the rotational freedom around its key single bonds. The central carbamate linkage (N-C=O) is relatively rigid and planar due to resonance. However, significant conformational flexibility arises from the rotation around the C-N bond connecting the carbamate nitrogen to the phenyl ring and the C-O bond linking the carbamate to the 4-ethylphenyl group.
MD simulations would map the potential energy surface associated with the rotation of these key dihedral angles. By tracking the distribution of these angles over the course of a simulation, one can identify low-energy, stable conformations and the energy barriers that separate them.
For (4-Ethylphenyl) N-phenylcarbamate, the critical dihedral angles for analysis would be:
τ1: C(aryl)-O-C(O)-N
τ2: O-C(O)-N-C(aryl)
Table 1: Illustrative Dihedral Angle Distribution Data from a Hypothetical MD Simulation
This table represents the type of data that would be generated from an MD simulation to characterize the conformational preferences of (4-Ethylphenyl) N-phenylcarbamate.
| Dihedral Angle | Most Populated Range (degrees) | Energy Minimum (kcal/mol) | Rotational Barrier (kcal/mol) |
| τ1 (C-O-C-N) | 160° to 180° | 0.0 | ~2.5 |
| τ2 (O-C-N-C) | -15° to 15° | 0.2 | ~3.1 |
Intermolecular Interactions
In a condensed phase (liquid or solid), molecules of (4-Ethylphenyl) N-phenylcarbamate interact with each other and with solvent molecules. MD simulations can quantify these interactions, which are crucial for understanding physical properties like solubility, melting point, and crystal packing.
The primary intermolecular interactions involving this molecule would be:
Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. MD simulations in protic solvents (like water or methanol) or in a simulated crystal would reveal the geometry, lifetime, and strength of these hydrogen bonds.
π-π Stacking: The presence of two aromatic rings allows for π-π stacking interactions. Simulations can identify the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and calculate the interaction energies.
By calculating the Radial Distribution Function (RDF) between specific atoms, MD simulations can provide a statistical picture of the local molecular environment. For instance, the RDF between the N-H hydrogen and the C=O oxygen of neighboring molecules would show a sharp peak at a short distance, confirming the prevalence of hydrogen bonding.
Table 2: Example Analysis of Intermolecular Interaction Energies
This table illustrates how the contributions of different forces to the total intermolecular interaction energy could be dissected using data from a molecular dynamics simulation.
| Interaction Type | Average Interaction Energy (kcal/mol) |
| Hydrogen Bonding (N-H···O=C) | -4.5 |
| π-π Stacking (Aromatic Rings) | -2.1 |
| Van der Waals Forces | -3.8 |
| Total Intermolecular Energy | -10.4 |
Chemical Reactivity and Functionalization of 4 Ethylphenyl N Phenylcarbamate
Reactions of the Carbamate (B1207046) Moiety
The carbamate group is the central functional unit of the molecule and is susceptible to various transformations typical of carboxylic acid derivatives.
The hydrolysis of O-aryl N-phenylcarbamates is a well-studied process that can proceed through different mechanisms depending on the reaction conditions, particularly the pH.
Acid-Catalyzed Hydrolysis : In acidic media, the mechanism typically shifts to a pathway involving protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This is followed by the formation of a tetrahedral intermediate, which subsequently collapses to release the products.
Alcoholysis : Similar to hydrolysis, alcoholysis involves the reaction with an alcohol instead of water. Under basic conditions or with catalysis, this reaction can proceed through a similar isocyanate intermediate, which is then trapped by the alcohol to form a new carbamate. This process is a form of transcarbamoylation.
These reactions involve the exchange of the nitrogen or oxygen substituents of the carbamate group.
Transamidation (Aminolysis) : (4-Ethylphenyl) N-phenylcarbamate can react with primary or secondary amines to form N,N'-substituted ureas. Theoretical and experimental studies on the aminolysis of phenyl N-phenylcarbamate have shown that the reaction is favored to proceed through the E1cB mechanism, involving the formation of the phenyl isocyanate intermediate. nih.gov This intermediate is then rapidly attacked by the amine nucleophile to yield the corresponding urea (B33335) derivative. This pathway is generally preferred over a direct nucleophilic attack on the carbonyl carbon. nih.gov
Transcarbamoylation : This reaction involves the transfer of the carbamoyl (B1232498) group (Ph-NH-C=O) to an alcohol. Tin-catalyzed transcarbamoylation of alcohols using phenyl carbamate as the carbamoyl source has been shown to be an efficient method for synthesizing various carbamates under mild conditions. organic-chemistry.org It is expected that (4-Ethylphenyl) N-phenylcarbamate could similarly act as a carbamoylating agent for primary and secondary alcohols in the presence of a suitable catalyst. organic-chemistry.orgresearchgate.net
Electrophilic Aromatic Substitution on Phenyl and (4-Ethylphenyl) Rings
Both aromatic rings in (4-Ethylphenyl) N-phenylcarbamate are susceptible to electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com The regiochemical outcome is dictated by the directing effects of the existing substituents.
On the N-Phenyl Ring : The substituent is the -NHC(=O)O-(4-EtPh) group. The nitrogen atom's lone pair can donate electron density to the ring, making it an activating group and an ortho, para-director. While the adjacent carbonyl group withdraws electron density through resonance, the activating effect of the nitrogen is dominant. Acylation of related methyl N-phenylcarbamates has been shown to occur at the para-position to the carbamate group. researchgate.net Therefore, electrophilic attack on the N-phenyl ring of (4-Ethylphenyl) N-phenylcarbamate is predicted to occur primarily at the para-position, and to a lesser extent, the ortho-positions.
On the O-(4-Ethylphenyl) Ring : This ring has two substituents: the carbamate oxygen (-OC(=O)NHPh) at position 1 and the ethyl group (-CH₂CH₃) at position 4.
The carbamate oxygen is an activating, ortho, para-director due to the donation of its lone pair electrons into the ring.
The ethyl group is also an activating, ortho, para-director via hyperconjugation and weak inductive effects. Since the two groups are para to each other, their directing effects reinforce each other, directing incoming electrophiles to positions 2 and 3 (both are ortho to one of the activating groups). Therefore, electrophilic substitution will occur at the positions adjacent to the ethyl and carbamate groups.
| Ring | Substituent(s) | Directing Effect | Predicted Position of Substitution |
| N-Phenyl | -NHC(=O)OAr | ortho, para | Primarily para, some ortho |
| O-(4-Ethylphenyl) | -O- and -Et | ortho, para (reinforcing) | Positions 2 and 3 (or 5 and 6) |
Derivatization Strategies via Modifications of the N-Substituent and O-Aryl Group
Further functionalization of (4-Ethylphenyl) N-phenylcarbamate can be achieved by targeting different parts of the molecule.
N-Alkylation/N-Acylation : The proton on the carbamate nitrogen can be removed by a strong base (e.g., NaH) to form an amide anion. This nucleophilic anion can then be reacted with alkyl halides or acyl chlorides to introduce a substituent on the nitrogen, yielding a tertiary carbamate.
Modification of the Ethyl Group : The ethyl group on the O-aryl ring offers a site for free-radical reactions. For instance, benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator would selectively introduce a bromine atom at the carbon adjacent to the aromatic ring. This bromide can then be substituted by a variety of nucleophiles or used in organometallic coupling reactions, providing a pathway to a wide range of derivatives.
Modification of the O-Aryl Group : As discussed in section 6.2, electrophilic aromatic substitution provides a direct route to introduce new functional groups (e.g., -NO₂, -Br, -SO₃H) onto the 4-ethylphenyl ring.
(4-Ethylphenyl) N-phenylcarbamate as a Precursor or Intermediate in Organic Synthesis
The specific reactivity of the carbamate linkage makes this class of compounds useful as synthetic intermediates.
Protecting Group for Amines : Carbamates are extensively used as protecting groups for amines in multi-step synthesis. acs.orgnih.gov The N-phenylcarbamate moiety can be considered a derivative of the phenyloxycarbonyl (Phoc) protecting group. (4-Ethylphenyl) N-phenylcarbamate can be synthesized from aniline (B41778), effectively protecting the amino group. The aniline can be regenerated later under specific basic hydrolysis conditions.
Precursor to Phenyl Isocyanate : As established in the E1cB mechanism for hydrolysis and aminolysis, (4-Ethylphenyl) N-phenylcarbamate can serve as a precursor to phenyl isocyanate. acs.orgnih.gov By treating the carbamate with a non-nucleophilic base in an aprotic solvent, the generated phenyl isocyanate can be trapped in situ by various nucleophiles to synthesize ureas, other carbamates, and related compounds.
Intermediate in Pharmaceutical Synthesis : Phenyl carbamates are intermediates in the synthesis of pharmaceutically active compounds. For example, they are used in transamidation reactions to produce drugs such as Rivastigmine, a cholinesterase inhibitor. google.com The reactivity of (4-Ethylphenyl) N-phenylcarbamate makes it a plausible candidate for similar synthetic applications where a carbamoyl moiety is transferred.
In-depth Analysis of (4-Ethylphenyl) carbamate Reveals Scant Specific Data on Advanced Synthetic Transformations
The carbamate functional group, in a general sense, is a powerful tool in synthetic organic chemistry. Aryl carbamates, for instance, are known to be excellent directed metalation groups (DMGs). This property allows for the regioselective functionalization of the aromatic ring, typically at the ortho position to the carbamate group. This process, known as directed ortho-metalation (DoM), involves the deprotonation of the ortho-position by a strong base, usually an organolithium reagent, followed by quenching with an electrophile. This methodology provides a reliable route to 1,2-disubstituted aromatic compounds.
However, the application of these principles and the detailed outcomes for this compound have not been explicitly detailed in accessible research. Scientific literature often focuses on more common N-substituted carbamates, such as N,N-diethyl or N-Boc protected systems, which may exhibit different reactivity profiles compared to an N-phenyl substituted carbamate like the one .
Consequently, the creation of specific data tables outlining detailed research findings on the regioselective and stereoselective transformations of this compound is not feasible based on currently available scientific literature. While one could extrapolate the expected reactivity based on the known behavior of similar aryl carbamates, such information would be speculative and would not meet the rigorous demand for scientifically validated data.
Further research is required to elucidate the specific chemical reactivity and potential for stereoselective functionalization of this compound. Such studies would be valuable in expanding the synthetic utility of this particular compound and the broader class of N-phenyl carbamates.
Intermolecular Interactions and Supramolecular Assemblies of 4 Ethylphenyl N Phenylcarbamate
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonding is a predominant intermolecular force in the crystal structure of N-phenylcarbamates. The carbamate (B1207046) functional group possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen). In the solid state, this typically leads to the formation of infinite one-dimensional polymeric chains through intermolecular N-H···O=C hydrogen bonds nih.gov. This recurring and predictable hydrogen-bonding pattern is a key element in the crystal engineering of carbamates nih.gov.
In solution, the hydrogen bonding behavior can be more complex and is influenced by the solvent. In non-polar solvents, intramolecular hydrogen bonds or self-association through hydrogen bonds can occur. In polar, hydrogen-bond-accepting solvents, the solvent molecules will compete for hydrogen bonding with the N-H group of the carbamate. Studies on N-phenylcarbamates in chloroform solution have shown that the addition of hydrogen-bonding species like acetic acid can stabilize specific rotamers of the carbamate group through the formation of hydrogen-bonded complexes rsc.orgresearchgate.netresearchgate.net. This highlights the dynamic nature of hydrogen bonding in the solution state.
Aromatic Stacking (π-π Interactions) and Dispersive Forces
In addition to hydrogen bonding, aromatic stacking or π-π interactions between the phenyl rings of adjacent (4-Ethylphenyl) N-phenylcarbamate molecules contribute significantly to the stability of the crystal lattice. These interactions involve the attractive, noncovalent forces between aromatic rings. In the crystal structures of related N-phenylcarbamate derivatives, C-H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring, are also observed, further stabilizing the packing nih.gov.
Self-Assembly Principles and Crystal Engineering
The principles of self-assembly and crystal engineering are central to understanding and designing the solid-state structures of organic molecules like (4-Ethylphenyl) N-phenylcarbamate. The predictable and robust nature of the N-H···O=C hydrogen bond makes the carbamate group a reliable supramolecular synthon nih.gov. A supramolecular synthon is a structural unit within a molecule that is responsible for the formation of specific and predictable intermolecular interactions.
Computational Analysis of Non-Covalent Interactions
Computational chemistry provides powerful tools for the analysis and quantification of non-covalent interactions in molecular systems. Methods such as Density Functional Theory (DFT) can be employed to calculate the geometries and energies of intermolecular interactions in dimers or larger clusters of (4-Ethylphenyl) N-phenylcarbamate. These calculations can provide insights into the relative strengths of hydrogen bonds, π-π stacking, and other dispersive forces.
Advanced Materials Science Applications of Carbamate Structures
Design and Synthesis of Carbamate-Functionalized Monomers for Advanced Polymers
The incorporation of carbamate (B1207046) groups into monomers is a versatile strategy for creating advanced polymers with tailored properties. These functionalized monomers serve as building blocks for materials with enhanced durability, specific reactivity, and controlled architectures. paint.orggoogle.com The synthesis of such monomers can be achieved through several established chemical routes.
Common synthetic methodologies include:
Reaction of Isocyanates with Alcohols: A primary method involves reacting a monomer containing an isocyanate group with an alcohol, or conversely, a monomer with a hydroxyl group with an isocyanate. This reaction forms the carbamate linkage directly on the monomer unit. nih.govgoogle.com
Transcarbamoylation: This process involves the reaction of a hydroxyl-functional monomer or polymer with a lower alkyl carbamate, such as methyl carbamate or ethyl carbamate, often in the presence of a catalyst. google.com This method avoids the direct use of isocyanates.
Reaction of Amines with Carbonates: Carbamates can be formed by reacting amines with reagents like dialkyl dicarbonates or activated carbonates such as p-nitrophenyl carbonate. google.comnih.gov
Use of Chloroformates: The reaction of amines with chloroformates is another widely used method for synthesizing carbamate derivatives. niscpr.res.in
A significant area of advancement is the use of carbamate-functionalized monomers in the synthesis of sequence-defined polymers. acs.orgnih.govnih.govacs.org In this approach, amino alcohol building blocks are iteratively coupled to create polymers where the monomer sequence is precisely controlled. acs.orgnih.gov This precision allows for the encoding of information within the polymer chain, opening up applications in data storage and anticounterfeiting technologies. acs.org The carbamate linkage provides a stable and synthetically accessible backbone for these informational macromolecules. acs.orgnih.gov
| Synthesis Method | Reactants | Key Features | Reference |
|---|---|---|---|
| Isocyanate-Alcohol Reaction | Isocyanate-functional monomer + Hydroxy-functional monomer/alcohol | Direct, efficient formation of carbamate linkage. | nih.govgoogle.com |
| Transcarbamoylation | Hydroxy-functional monomer/polymer + Alkyl carbamate | Avoids the use of potentially hazardous isocyanates. | google.com |
| Amine-Carbonate Reaction | Amine-functional monomer + Dialkyl dicarbonate or activated carbonate | Versatile method for N-substituted carbamates. | google.comnih.gov |
| Iterative Coupling | Amino alcohol building blocks + Activating agents (e.g., N,N'-disuccinimidyl carbonate) | Enables synthesis of sequence-defined polymers with precise monomer placement. | acs.orgnih.gov |
Investigation of Carbamate Linkages in Polymer Depolymerization and Recycling Methodologies (e.g., Polyurethane Recycling)
The chemical stability of the carbamate bond is central to the durability of polyurethane (PU) materials; however, this same stability poses a significant challenge for recycling. acs.org Chemical depolymerization strategies that selectively cleave the carbamate linkage are crucial for breaking down PU thermosets into their constituent monomers (polyols and isocyanate derivatives), enabling a circular economy for these materials. nih.gov
Several methodologies targeting the carbamate bond are under intense investigation:
Glycolysis: This is one of the most industrially advanced methods, involving the transcarbamation reaction between the PU's carbamate groups and a glycol (e.g., ethylene glycol) at high temperatures. mdpi.comnih.gov The process breaks down the polymer network, yielding a mixture primarily composed of the original polyol and aromatic carbamates derived from the isocyanate. mdpi.comresearchgate.netnih.gov In split-phase glycolysis, the recovered polyol separates into an upper layer, while the lower layer contains excess glycol and carbamate residues. mdpi.comresearchgate.net
Alcoholysis: Similar to glycolysis, this process uses other alcohols to depolymerize the PU waste. acs.orgsemanticscholar.org The reaction cleaves the urethane bonds, producing a valuable polyol fraction and a carbamate fraction. acs.orgsemanticscholar.org The choice of alcohol can influence the reaction efficiency and the properties of the recovered products. researchgate.net
Hydrolysis: This method uses water, often at high temperatures and pressures, to break the carbamate linkage, forming the original polyol, an amine, and carbon dioxide. mdpi.comresearchgate.net The amine can potentially serve as a feedstock for producing new isocyanates, thus closing the material loop. mdpi.comresearchgate.net
Thermolysis: This approach involves the thermal cleavage of the carbamate bond at high temperatures to regenerate an isocyanate and an alcohol. acs.orgsemanticscholar.org Research has focused on the thermolysis of the carbamate fraction obtained from initial alcoholysis, creating a two-step recycling process to recover both polyols and isocyanates. acs.orgsemanticscholar.org
A more recent strategy involves converting traditional PU thermosets into reprocessable covalent adaptable networks (CANs), or vitrimers, by introducing catalysts that enable dynamic carbamate exchange. acs.orgnih.govchemrxiv.org Catalysts such as dibutyltin (B87310) dilaurate (DBTDL) can facilitate the exchange of carbamate bonds at elevated temperatures, allowing the cross-linked network to be re-molded and reprocessed without permanent degradation. nih.govchemrxiv.org This approach transforms thermoset PUs into malleable materials that can be reshaped using conventional processing techniques like extrusion and compression molding. nih.gov
| Methodology | Reagent(s) | Primary Products | Key Research Finding | Reference |
|---|---|---|---|---|
| Glycolysis | Glycols (e.g., ethylene glycol) | Recovered Polyols, Carbamate Derivatives, Amines | A well-developed method; split-phase processes can yield high-purity polyols. | mdpi.comresearchgate.netnih.gov |
| Alcoholysis | Alcohols (e.g., methanol) | Recovered Polyols, Carbamate Derivatives | A two-step alcoholysis-thermolysis process can recover both polyols and isocyanates. | acs.orgsemanticscholar.org |
| Hydrolysis | Water (high temp/pressure) | Recovered Polyols, Amines, CO2 | Generates amines that can be used as feedstock for new isocyanates. | mdpi.comresearchgate.net |
| Dynamic Carbamate Exchange | Catalyst (e.g., Lewis acids) | Reprocessable Polymer Network (Vitrimer) | Enables reprocessing of thermoset PUs without full depolymerization. | acs.orgnih.govchemrxiv.org |
Surface Modification and Coating Technologies Incorporating Carbamate Moieties
Carbamate-functional polymers are integral to the formulation of high-performance coatings, particularly for the automotive industry. paint.org These coatings offer superior resistance to environmental etch (damage from acid rain), scratching, and degradation from UV exposure. paint.org The carbamate groups serve as reactive sites for crosslinking with resins like aminoplasts (e.g., melamine resins), forming a dense, durable, and chemically resistant polymer network upon curing. google.com
The synthesis of resins for these coatings often involves creating oligomers or polymers with pendant or terminal carbamate groups. paint.orgepo.org One approach involves a transesterification reaction between a hydroxyl-functional polymer (such as a polyester or acrylic polymer) and an alkyl carbamate like methyl carbamate. paint.org The resulting carbamate-functional resin can then be formulated with a crosslinking agent and cured at elevated temperatures. epo.org
The advantages of carbamate-based coatings include:
High Durability: The cross-linked network provides excellent mechanical properties, including scratch and mar resistance. paint.org
Chemical Resistance: They show outstanding resilience against chemical attack, particularly from acidic environmental pollutants. paint.org
Low VOC Formulations: Hydrophobic carbamate oligomers have been developed that enable the formulation of stable, one-pack automotive clearcoats with low volatile organic compound (VOC) content. paint.org
Research in this area also explores the use of carbamate structures for surface modification. By anchoring molecules containing carbamate groups to a substrate, the surface properties, such as wettability and charge density, can be precisely controlled. researchgate.net For example, carbamate-based materials have been used to coat the inner walls of fused silica capillaries to modulate the electroosmotic flow (EOF) in capillary electrophoresis separations. researchgate.net
Responsive Materials based on Carbamate Chemistry
Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rjptonline.org Carbamate chemistry provides a versatile platform for designing such materials.
One notable example is the development of thermally responsive molecularly imprinted polymers (MIPs). nih.gov In one study, researchers created a MIP with thermally responsive Diels-Alder linkages designed for the selective adsorption of ethyl carbamate. nih.gov The specific binding of the target molecule could be switched "on" or "off" by adjusting the temperature, demonstrating a thermally controlled recognition and release mechanism. nih.gov Such materials have potential applications in sensing, separations, and controlled release.
The reactivity of carbamate-related structures can also be harnessed. For instance, stimuli-responsive polymeric nanoparticles have been formulated from polymers containing thiocarbamate bonds in their backbone. rsc.org These particles were designed to be responsive to an oxidant (H₂O₂). rsc.org Upon exposure to the oxidant, the thiocarbamate linkage undergoes a self-immolative reaction, leading to the release of caged carbonyl sulfide (COS), which can then generate hydrogen sulfide (H₂S), a biologically relevant signaling molecule. rsc.org This demonstrates how the fundamental chemistry of the carbamate (and its sulfur analogue) can be used to create sophisticated, triggerable release systems for therapeutic or diagnostic applications.
Q & A
Basic Questions
Q. What analytical methods are recommended for detecting (4-Ethylphenyl) carbamate in biological matrices?
- Methodology :
- LC-MS/MS : Optimize chromatographic separation using C18 columns with mobile phases (e.g., acetonitrile/water) and monitor transitions specific to this compound fragments. Calibration curves should account for matrix effects .
- GC-MS : Derivatize the compound to improve volatility and thermal stability. Use solid-phase microextraction (SPME) for sample preparation to enhance sensitivity .
- FTIR Spectroscopy : Apply partial least squares regression for rapid screening in complex matrices .
- Table 1 : Comparison of Analytical Methods
| Method | LOD (ng/mL) | Recovery (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| LC-MS/MS | 0.1 | 85–95 | High specificity | Requires derivatization |
| GC-MS | 0.5 | 75–90 | Robust for volatiles | Thermal degradation risk |
| FTIR | 10 | 70–80 | Rapid screening | Lower sensitivity |
Q. How is this compound synthesized, and what are critical reaction parameters?
- Synthetic Route :
- React 4-ethylphenyl isocyanate with a phenol derivative (e.g., phenyl acetate) under anhydrous conditions. Use a base catalyst (e.g., triethylamine) to accelerate carbamate bond formation .
- Monitor reaction progress via TLC or NMR. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Critical Parameters :
- Temperature: Maintain 0–5°C to minimize side reactions.
- Solvent: Use dichloromethane or THF for optimal solubility.
- Stoichiometry: Ensure 1:1 molar ratio of isocyanate to phenol to prevent oligomerization .
Q. What are the known metabolic pathways of carbamate derivatives in experimental systems?
- Key Pathways :
- Esterase-Mediated Hydrolysis : Cleaves the carbamate bond, releasing ethanol, CO₂, and ammonia. This dominates in hepatic microsomes .
- CYP2E1 Oxidation : Converts this compound to reactive metabolites (e.g., vinyl carbamate), which form DNA adducts like 1,N6-ethenoadenosine .
- Table 2 : Metabolites and Enzymatic Pathways
| Metabolite | Enzyme Involved | Bioactivity Implications |
|---|---|---|
| Vinyl carbamate | CYP2E1 | Pro-carcinogenic (DNA adduction) |
| Hydroxyethyl carbamate | Microsomal esterase | Detoxification pathway |
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to α-glucosidase (α-Glc) or CYP2E1. Prioritize derivatives with low binding energy (< −7 kcal/mol) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Calculate RMSD values to validate binding modes .
- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on IC50 values using Hammett σ constants .
Q. What conflicting findings exist regarding the carcinogenic potential of ethyl carbamate analogs?
- Contradictions :
- Rodent Studies : Ethyl carbamate induces lung tumors in mice (oral LD50: 2 g/kg), but human epidemiological data are inconclusive .
- IARC Classification : Group 2B ("possibly carcinogenic") based on rodent data, yet Health Canada states dietary levels lack conclusive human risk .
- Resolution Strategy :
- Conduct dose-response studies using humanized CYP2E1 mouse models to bridge interspecies differences .
Q. How does structural modification of carbamates influence phase II metabolism?
- Case Study :
- Replace the 3-OH group in icaritin with N-monomethyl carbamate (3N-Me). This reduces glucuronidation by 60% in vitro, enhancing plasma stability .
- Mechanistic Insight :
- Bulky substituents (e.g., ethylphenyl) sterically hinder UDP-glucuronosyltransferase access, slowing phase II metabolism .
- Table 3 : Metabolic Stability of Carbamate Derivatives
| Derivative | Phase II Metabolism Rate (vs. parent) | Cytotoxicity (IC50, μM) |
|---|---|---|
| 3N-Me | 40% reduction | 12.5 ± 1.2 |
| 3N-Et | 55% reduction | 10.8 ± 0.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
